molecular formula C17H22N2O2 B12911671 3,5-Pyrazolidinedione, 4-[(2,3-dimethyl-4-pentylphenyl)methylene]- CAS No. 820238-72-0

3,5-Pyrazolidinedione, 4-[(2,3-dimethyl-4-pentylphenyl)methylene]-

Cat. No.: B12911671
CAS No.: 820238-72-0
M. Wt: 286.37 g/mol
InChI Key: QLOLJAYRWWYZBM-UHFFFAOYSA-N
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Description

4-(2,3-Dimethyl-4-pentylbenzylidene)pyrazolidine-3,5-dione is a synthetic organic compound that belongs to the class of pyrazolidine-3,5-dione derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dimethyl-4-pentylbenzylidene)pyrazolidine-3,5-dione typically involves the condensation of 2,3-dimethyl-4-pentylbenzaldehyde with pyrazolidine-3,5-dione under acidic or basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dimethyl-4-pentylbenzylidene)pyrazolidine-3,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-(2,3-Dimethyl-4-pentylbenzylidene)pyrazolidine-3,5-dione has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings[][6].

Mechanism of Action

The mechanism of action of 4-(2,3-Dimethyl-4-pentylbenzylidene)pyrazolidine-3,5-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,3-Dimethyl-4-pentylbenzylidene)pyrazolidine-3,5-dione is unique due to its specific substituents, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development .

Properties

CAS No.

820238-72-0

Molecular Formula

C17H22N2O2

Molecular Weight

286.37 g/mol

IUPAC Name

4-[(2,3-dimethyl-4-pentylphenyl)methylidene]pyrazolidine-3,5-dione

InChI

InChI=1S/C17H22N2O2/c1-4-5-6-7-13-8-9-14(12(3)11(13)2)10-15-16(20)18-19-17(15)21/h8-10H,4-7H2,1-3H3,(H,18,20)(H,19,21)

InChI Key

QLOLJAYRWWYZBM-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=C(C(=C(C=C1)C=C2C(=O)NNC2=O)C)C

Origin of Product

United States

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